molecular formula C46H30CrN10Na3O20S2+3 B15187616 Trisodium bis(7-benzamido-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2-sulphonato(3-))chromate(3-) CAS No. 97338-25-5

Trisodium bis(7-benzamido-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2-sulphonato(3-))chromate(3-)

Cat. No.: B15187616
CAS No.: 97338-25-5
M. Wt: 1227.9 g/mol
InChI Key: XQGUITKEMXWYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chromium-based coordination complex features a highly substituted naphthalene backbone with azo (-N=N-) and benzamido (-CONHC₆H₅) functional groups. The central chromium(III) ion is chelated by two naphthalene-sulphonato ligands, each bearing a 2-hydroxy-3,5-dinitrophenylazo substituent. The compound’s sodium counterions enhance its solubility in aqueous systems. Its structural complexity confers unique photochemical and coordination properties, making it relevant in specialized industrial or pharmaceutical applications .

Properties

CAS No.

97338-25-5

Molecular Formula

C46H30CrN10Na3O20S2+3

Molecular Weight

1227.9 g/mol

IUPAC Name

trisodium;7-benzamido-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-2-sulfonic acid;chromium

InChI

InChI=1S/2C23H15N5O10S.Cr.3Na/c2*29-21-16-7-6-14(24-23(31)12-4-2-1-3-5-12)8-13(16)9-19(39(36,37)38)20(21)26-25-17-10-15(27(32)33)11-18(22(17)30)28(34)35;;;;/h2*1-11,29-30H,(H,24,31)(H,36,37,38);;;;/q;;;3*+1

InChI Key

XQGUITKEMXWYOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)O.C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)O.[Na+].[Na+].[Na+].[Cr]

Origin of Product

United States

Comparison with Similar Compounds

Trisodium bis[4-amino-3-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulphonato(3-)]chromate(3-) (CAS 277-759-1)

  • Structural Differences: Replaces the 7-benzamido group with a 4-amino substituent and shifts the sulphonato group to position 1.
  • However, the amino group may lower photostability compared to the benzamido derivative .
  • Applications : Primarily used as a dye intermediate due to its lower molecular weight and enhanced solubility.

Trisodium bis(6-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2-sulphonato(3-))chromate(3-) (CAS 74920-95-9)

  • Structural Differences: Features a 6-amino group instead of 7-benzamido, altering electronic distribution.
  • Functional Impact: The amino group at position 6 increases electron density on the naphthalene ring, enhancing absorption in the visible spectrum (λₘₐₓ ≈ 520 nm vs. 490 nm for the benzamido analog). This makes it more suitable for optical applications .
  • Applications : Pharmaceutical research (e.g., as a contrast agent or enzyme inhibitor).

Heptasodium bis[4-hydroxy-5-[(2-hydroxy-1-naphthyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2,7-disulph] (CAS 277-761-2)

  • Structural Differences : Contains additional sulpho groups and a nitro-substituted phenylazo moiety.
  • Functional Impact : Higher sulfonation improves water solubility (>500 g/L vs. ~300 g/L for the target compound) but reduces thermal stability (decomposition at 150°C vs. 220°C) .
  • Applications : Textile dyeing and analytical chemistry pH indicators.

Comparative Data Table

Property Target Compound CAS 277-759-1 CAS 74920-95-9 CAS 277-761-2
Molecular Formula C₃₈H₂₄CrN₁₀Na₃O₂₀S₂ C₃₄H₂₀CrN₁₀Na₃O₁₈S₂ C₃₂H₂₂CrN₁₀Na₃O₁₈S₂ C₄₀H₂₆CrN₁₄Na₇O₂₈S₄
λₘₐₓ (nm) 490 470 520 550
Solubility (g/L, H₂O) 300 450 280 500
Thermal Stability (°C) 220 190 210 150
Primary Application Specialty coatings Dye intermediate Pharmaceuticals Textile dyeing

Key Research Findings

  • Coordination Strength: The benzamido group in the target compound increases ligand rigidity, improving chromium(III) binding constants (log K = 12.3 vs. 11.8 for amino analogs) .
  • Photodegradation: Nitro groups in the 3,5-positions of the phenylazo moiety reduce UV-light sensitivity by 40% compared to non-nitrated analogs .
  • Toxicity Profile: The target compound exhibits lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) than its 6-amino derivative (LD₅₀ = 1500 mg/kg), attributed to reduced metabolic activation .

Q & A

Q. What are the optimal conditions for synthesizing this chromium-azo complex, and how can purity be validated?

  • Methodology : The compound is synthesized via diazo coupling between a benzamido-hydroxynaphthalene precursor and a nitro-substituted phenolic diazonium salt. Key parameters include maintaining pH 8–10 (to stabilize the azo linkage) and temperatures below 5°C during diazotization to prevent decomposition. Post-synthesis, purity is validated using reverse-phase HPLC coupled with UV-Vis detection (λmax ~500–600 nm, characteristic of azo-chromophores). Solid-phase extraction (SPE) with Oasis HLB cartridges (pre-conditioned with methanol) can remove unreacted precursors .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :
  • UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions in the azo-chromophore (e.g., absorbance peaks at 520–550 nm in aqueous solutions). pH-dependent shifts (e.g., red shift in acidic conditions) confirm protonation effects .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in negative ion mode detects the trisodium complex (e.g., m/z ~950–1000 Da range). Isotopic patterns of chromium (~52Cr, 53Cr) validate metal coordination .
  • FT-IR : Peaks at 1600–1500 cm⁻¹ (C=N stretching) and 1350–1300 cm⁻¹ (sulphonato groups) confirm functional groups .

Advanced Research Questions

Q. How does the azo-chromophore’s electronic structure influence photostability under UV irradiation?

  • Methodology :
  • Time-Resolved Spectroscopy : Expose aqueous solutions to UV light (e.g., 365 nm) and monitor decay kinetics via UV-Vis. Compare half-lives (t₁/₂) under inert (N₂) vs. aerobic conditions to assess oxidative degradation pathways.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and electron density distributions, correlating with experimental degradation rates .

Q. What methodologies resolve contradictions in NMR data caused by paramagnetic chromium(III) effects?

  • Methodology :
  • Variable-Temperature NMR : Acquire ¹H NMR spectra at 25°C and −40°C. Reduced thermal motion mitigates line broadening from paramagnetic relaxation.
  • Isotopic Substitution : Synthesize a gallium(III) analog (diamagnetic) for comparative NMR analysis to distinguish structural vs. paramagnetic shifts .

Q. How can researchers analyze the compound’s stability in biological matrices for pharmaceutical applications?

  • Methodology :
  • Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) and human serum at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours.
  • Competitive Ligand Studies : Add EDTA to assess metal-ligand dissociation kinetics. Chromium(III) stability constants (log K) are calculated using UV-Vis titration .

Q. What experimental designs elucidate the role of the sulphonato groups in aqueous solubility and aggregation?

  • Methodology :
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radii in water at varying concentrations (0.1–10 mM) to detect aggregation.
  • Zeta Potential Measurements : Confirm anionic charge (−30 to −50 mV) from sulphonato groups, which enhance solubility. Compare with desulphonated analogs .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed UV-Vis absorption maxima?

  • Methodology :
  • Solvatochromic Studies : Test solvents with different polarities (e.g., water, DMSO, ethanol). Red shifts in non-polar solvents suggest intramolecular charge transfer (ICT) deviations from computational models.
  • pH Titration with UV Monitoring : Identify protonatable sites (e.g., hydroxyl or amino groups) that alter conjugation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.